physical and chemical properties of 3-bromo-N-methylpropan-1-amine hydrobromide
physical and chemical properties of 3-bromo-N-methylpropan-1-amine hydrobromide
An In-depth Technical Guide to 3-bromo-N-methylpropan-1-amine hydrobromide
Introduction
3-bromo-N-methylpropan-1-amine hydrobromide (CAS No: 60035-88-3) is a bifunctional organic compound of significant interest to researchers and synthetic chemists.[1] Possessing both a reactive bromine atom and a secondary amine, this molecule serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1] Its hydrobromide salt form confers enhanced stability and ease of handling compared to the free amine, making it a practical and valuable reagent in various chemical applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and essential safety protocols, tailored for professionals in research and drug development.
Chemical Identity and Structure
A clear understanding of a compound's identity is the foundation for its effective use. 3-bromo-N-methylpropan-1-amine hydrobromide is identified by several key descriptors.
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Molecular Weight: 232.95 g/mol [3]
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Synonyms: 3-Bromo-N-methylpropanamine Hydrobromide, (3-bromopropyl)(methyl)amine hydrobromide[2][3]
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InChI Key: JARMQLAGTBFTAL-UHFFFAOYSA-N[4]
The structure consists of a three-carbon propyl chain, with a bromine atom at one end (position 3) and an N-methylamino group at the other (position 1). The amine is protonated by hydrobromic acid to form the stable hydrobromide salt.
Caption: Chemical structure of 3-bromo-N-methylpropan-1-amine hydrobromide.
Physicochemical Properties
The physical properties of the compound are critical for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Off-white powder or solid | [1][4] |
| Melting Point | 64°C to 66°C | [1] |
| Purity | Typically ≥95% - 97% | [1][4] |
| Solubility | Good solubility in water and alcohols | [1] |
| Storage | Room temperature, under inert atmosphere | [4] |
The hydrobromide salt form significantly enhances the compound's shelf-life and reduces its volatility, which is a key advantage for both storage and workplace safety.[1]
Reactivity and Chemical Profile
The synthetic utility of 3-bromo-N-methylpropan-1-amine hydrobromide stems from its bifunctional nature.[1]
Primary Reactivity: The compound's core utility lies in its function as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom attached to the bromine electrophilic. The bromine atom itself is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the straightforward introduction of the N-methylpropanamine moiety into a wide range of molecules.
Causality of Reactivity: The choice of this reagent in a synthetic plan is often driven by the desire to install a three-carbon chain with a terminal secondary amine. The hydrobromide salt ensures the amine is protected as an ammonium salt during initial reactions at the alkyl bromide site, preventing self-polymerization and other side reactions. The free amine can be liberated in a subsequent step by treatment with a base.
Caption: General reaction workflow for 3-bromo-N-methylpropan-1-amine hydrobromide.
Applications in Research and Development
This reagent is a key intermediate in several high-value chemical sectors.
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Pharmaceutical Chemistry: It is frequently employed to construct intermediates for a variety of therapeutic agents, including those targeting the central nervous system (CNS), enzyme inhibitors, and receptor modulators.[1] The propyl-N-methylamine scaffold is a common feature in many biologically active molecules.
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Agrochemical Synthesis: The compound serves as a precursor for the production of certain plant growth regulators and pesticide intermediates.[1]
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Material Science: In specialized applications, it can be used to introduce amine functionality into polymers or to act as a chain modifier, altering the physical properties of the final material.[1]
Caption: Application pathways from the core reagent to final industry use.
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper handling is paramount. This compound is classified as hazardous.
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Signal Word: Warning[4]
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GHS Pictogram: GHS07 (Exclamation Mark)[4]
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Hazard Statements:
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Precautionary Measures:
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P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4][5]
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P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
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Storage and Stability: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation and moisture absorption.[4][6] It is incompatible with strong oxidizing agents.[6]
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific reaction scales and substrates.
Protocol 1: General Nucleophilic Substitution
This protocol describes a typical alkylation reaction using an alcohol as the nucleophile to form an ether.
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nucleophile (e.g., 1.0 equivalent of sodium phenoxide) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
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Rationale: A polar aprotic solvent is chosen to solvate the cation (sodium) without interfering with the nucleophile, thus promoting an Sₙ2 reaction pathway.
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-
Addition of Alkylating Agent: Add 3-bromo-N-methylpropan-1-amine hydrobromide (1.1 equivalents) to the solution portion-wise at room temperature.
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Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable nucleophile. Portion-wise addition helps control any potential exotherm.
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-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.
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Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Rationale: The aqueous workup removes inorganic salts and the polar solvent. The brine wash removes residual water from the organic phase.
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-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-methyl-3-phenoxypropan-1-amine.
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Verifying the identity and purity of the starting material is a critical, self-validating step.
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Sample Preparation: Accurately weigh approximately 5-10 mg of 3-bromo-N-methylpropan-1-amine hydrobromide.
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Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard NMR tube.
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Rationale: D₂O is a good choice due to the compound's solubility in water and because the N-H proton will exchange with deuterium, simplifying the spectrum.[1]
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-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
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Analysis: The resulting spectrum should be consistent with the structure. Expected signals include:
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A singlet for the N-CH₃ protons.
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A triplet for the methylene group adjacent to the nitrogen (-CH₂-N).
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A triplet for the methylene group adjacent to the bromine (-CH₂-Br).
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A multiplet (quintet or sextet) for the central methylene group (-CH₂-). The integration of these peaks should correspond to a 3:2:2:2 proton ratio. The chemical shifts will be characteristic of the compound.
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Conclusion
3-bromo-N-methylpropan-1-amine hydrobromide is a highly valuable and versatile reagent in organic synthesis.[1] Its combination of a reactive alkyl bromide and a stable secondary amine salt makes it an efficient building block for introducing the N-methylaminopropyl moiety into molecules.[1] This utility is leveraged across the pharmaceutical, agrochemical, and material science industries.[1] A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.
References
- 3-Bromo-N-methylpropan-1-amine Hydrobromide丨CAS 60035-88-3 - leapchem. (n.d.).
- 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3 - Sigma-Aldrich. (n.d.).
- 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 - ChemicalBook. (2023, May 15).
- 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem. (n.d.).
- CAS No : 60035-88-3 | Product Name : 3-Bromo-N-methylpropan-1-amine Hydrobromide - Pharmaffiliates. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- 4-Bromo-N-methylbutan-1-amine hydrobromide-SDS-MedChemExpress. (2025, December 22).
- 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3. (n.d.).
- 53245-21-9|3-Bromo-N-methylpropan-1-amine|BLD Pharm. (n.d.).
Sources
- 1. leapchem.com [leapchem.com]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3 [sigmaaldrich.com]
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Free Amine
